(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.: 37051-23-3
VCID: VC2358819
InChI: InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

CAS No.: 37051-23-3

Cat. No.: VC2358819

Molecular Formula: C18H25NO6

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid - 37051-23-3

Specification

CAS No. 37051-23-3
Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid
Standard InChI InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1
Standard InChI Key QAMQBROWEMDMOK-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OCC1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Properties

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a modified amino acid derivative characterized by its chiral center and multiple functional groups. The compound is identified through several systematic naming conventions and identifiers.

Nomenclature and Identifiers

The compound is associated with multiple identifiers across chemical databases and commercial suppliers, as summarized in Table 1.

Table 1: Chemical Identifiers of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

ParameterValueSource
IUPAC Name(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid
CAS Number37051-23-3, 80975-50-4
Molecular FormulaC₁₈H₂₅NO₆
Molecular Weight351.4 g/mol
SMILESCC(C)(C)OC(=O)NC@@HC(=O)O
InChIInChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1
InChIKeyQAMQBROWEMDMOK-AWEZNQCLSA-N

The discrepancy in CAS numbers (37051-23-3 vs. 80975-50-4) across different sources indicates potential variations in registration or commercial designations for this compound .

Structural Characteristics

The compound contains several key functional groups:

  • A chiral carbon center with (S) configuration at position 2

  • A tert-butoxycarbonyl (Boc) protecting group on the amine

  • A free carboxylic acid at position 1

  • A benzyloxy ester moiety at position 6

The presence of these functional groups makes the compound useful for various synthetic applications, particularly in peptide chemistry and pharmaceutical development .

Physical and Chemical Properties

The physical and chemical properties of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid contribute to its handling characteristics and reactivity profile.

Physical Properties

Table 2: Physical Properties of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

PropertyValueSource
Physical FormNot specified in available data-
Molecular Weight351.4 g/mol
Exact Mass351.168 g/mol
LogP3.08240
Polar Surface Area (PSA)105.42000 Ų
Boiling PointNot available
Melting PointNot available
DensityNot available

The compound's moderate LogP value of 3.08 suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for membrane permeability in biological applications .

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

  • The free carboxylic acid group is susceptible to esterification, amidation, and reduction reactions

  • The Boc-protected amine can be deprotected under acidic conditions

  • The benzyl ester can be cleaved via hydrogenolysis

These reactive sites allow for selective modifications in various synthetic schemes, particularly in peptide chemistry and pharmaceutical intermediate synthesis .

SupplierCatalog NumberPackage SizePricePuritySource
ChemShuttle100699Not specified$500.0095%
AK Scientific7568FDNot specifiedNot listedNot specified
VulcanchemVC2358819Not specifiedNot listedNot specified

Synthetic Applications and Research Context

Despite limited explicit information in the available sources about specific applications, the structural features of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid suggest several important research applications.

Peptide Synthesis Applications

The compound's protected amino acid structure makes it valuable for:

  • Solid-phase peptide synthesis (SPPS)

  • Solution-phase peptide synthesis

  • Preparation of peptide conjugates and derivatives

The Boc-protected amine allows for controlled sequential peptide bond formation, while the free carboxylic acid enables coupling to other amino acids or substrates .

Pharmaceutical Research

The compound may serve as:

  • A building block for drug synthesis

  • An intermediate in the preparation of bioactive compounds

  • A precursor for modified amino acid derivatives with enhanced pharmacological properties

The chiral center and functional group arrangement enable stereoselective synthesis of bioactive molecules .

Analytical Methods and Characterization

Analytical techniques provide essential information for confirming the identity and purity of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would typically be used to assess the purity and identity of this compound. Commercial sources indicate purity levels of approximately 95% .

Related Compounds and Structural Analogs

Several related compounds appear in the search results, highlighting the importance of this structural class in chemical research.

Structural Isomers and Analogs

Table 4: Related Compounds and Structural Analogs

CompoundDifference from Target CompoundCAS NumberSource
(S)-6-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acidPosition of amino group (position 3 vs. 2)218943-30-7
(R)-6-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acidDifferent stereochemistry (R vs. S) and position of amino group1421258-63-0
6-(tert-Butoxy)-6-oxohexanoic acidLacks benzyloxy and amino groups52221-07-5
(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)...Different functional group arrangementNot specified

These structural variations highlight the diversity of protected amino acid derivatives and their potential applications in various synthetic pathways .

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